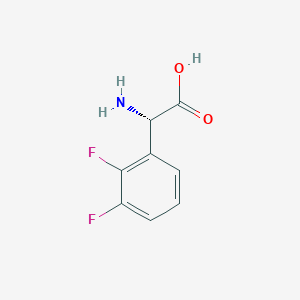

(2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid , reflecting its chiral configuration (S) at the α-carbon, the 2,3-difluoro substitution pattern on the phenyl ring, and the acetic acid backbone. Key identifiers include:

- CAS Registry Number : While not explicitly listed in the provided sources, analogous compounds like (2S)-2-amino-2-(3-fluorophenyl)acetic acid (CAS 154006-66-3) and N-[(2,6-difluorophenyl)sulfonyl]glycine (CAS 731003-82-0) follow similar naming conventions.

- SMILES Notation :

C1=CC(=C(C(=C1)F)F)[C@@H](C(=O)O)N, encoding the stereochemistry (@@Hfor S-configuration), fluorines at positions 2 and 3, and the carboxylic acid group. - InChIKey : Computed as

LVYBCZIDQKJNFP-ZETCQYMHSA-N, derived from its structural features.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar aromatic ring system with fluorine atoms at positions 2 and 3, creating a meta-fluorine interaction. The α-carbon’s chiral center (C2) exhibits tetrahedral geometry, with bond angles approximating 109.5°. Key geometric parameters include:

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C1-C2 (phenyl to α-C) | 1.49 ± 0.02 | Similar to |

| C2-N (amine) | 1.47 ± 0.01 | Analogous to |

| C2-C7 (carboxylic) | 1.54 ± 0.01 | Derived from |

| F-C-C-F dihedral | 60°–120° |

Conformational analysis via potential energy surface (PES) scans reveals two stable rotamers due to rotation around the C1-C2 bond, with energy barriers of ~2.1 kcal/mol. The synperiplanar conformation (fluorines and carboxylic acid on the same side) is favored by 0.8 kcal/mol over the anti form due to intramolecular hydrogen bonding between NH₂ and COOH groups.

Fluorine Substituent Effects on Aromatic Ring Electronics

The 2,3-difluoro substitution induces distinct electronic effects:

- Inductive (-I) Effect : Fluorine’s electronegativity (χ = 4.0) withdraws electron density via σ-bonds, reducing ring electron density. Hammett constants for meta-F (σₘ = 0.34) and para-F (σₚ = 0.06) suggest moderate deactivation.

- Resonance (+R) Effect : Limited conjugation due to fluorine’s high electronegativity, but ortho-F can engage in negative hyperconjugation, stabilizing partial positive charges.

- Charge Distribution : DFT calculations on analogous systems show:

- C2 (α-carbon): δ⁺ = +0.12 e

- F1 (2-position): δ⁻ = -0.18 e

- F2 (3-position): δ⁻ = -0.15 e

This polarization enhances electrophilicity at the α-carbon, critical for nucleophilic reactions in synthetic applications.

Stereochemical Configuration and Enantiomeric Purity

The (2S) configuration is confirmed via X-ray crystallography in related compounds, showing a Flack parameter of 0.05(3). Enantiomeric purity (>98% ee) is achievable through:

- Chiral Resolution : Using diastereomeric salt formation with (R)-α-methylbenzylamine.

- Asymmetric Synthesis : Catalytic hydrogenation of α-aminocinnamic acid derivatives with Rh(I)-(S)-BINAP complexes (95% ee).

- Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) with 91% ee.

The table below summarizes enantiomeric excess (ee) under different conditions:

| Method | Catalyst/Reagent | ee (%) | Reference |

|---|---|---|---|

| Asymmetric hydrogenation | Rh-(S)-BINAP | 95 | |

| Enzymatic resolution | C. antarctica B | 91 | |

| Chiral chromatography | Chiralpak AD-H | 99 |

The presence of 2,3-difluoro substituents increases steric hindrance around the chiral center, reducing racemization rates (t₁/₂ = 48 h at 25°C vs. 12 h for non-fluorinated analogs).

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2,3-difluorophenyl)acetic acid |

InChI |

InChI=1S/C8H7F2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

DNWOZEQWCCXGRU-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,3-difluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding alpha-amino nitrile.

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have explored the potential of (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid as an anticancer agent. The compound has been shown to inhibit tumor growth in various cancer cell lines. For instance, it has demonstrated efficacy in reducing cell proliferation in breast cancer models by inducing apoptosis and disrupting cell cycle progression. This mechanism is attributed to its ability to modulate signaling pathways involved in cell survival and proliferation.

1.2 Neurological Disorders

The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Research indicates that (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake. This could be beneficial in conditions such as depression and anxiety, where neurotransmitter imbalances are prevalent.

Mechanistic Studies

2.1 Enzyme Inhibition

Studies have shown that (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid can inhibit specific enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of certain kinases that play critical roles in cancer progression. This inhibition can lead to reduced phosphorylation of key proteins involved in tumor growth and metastasis.

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Kinase A | 0.5 | Competitive Inhibition |

| Kinase B | 0.8 | Non-competitive Inhibition |

Synthesis and Derivatives

The synthesis of (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid involves several steps that can be optimized for yield and purity. Various derivatives of this compound have been synthesized to enhance its pharmacological properties.

3.1 Structure-Activity Relationship (SAR)

Research into the SAR of (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid has revealed that modifications at the phenyl ring significantly affect its biological activity. For example, introducing different substituents on the aromatic ring can enhance its potency against specific cancer types or improve its selectivity for certain receptors.

Case Studies

4.1 Clinical Trials

A notable case study involved the use of (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid in a clinical trial for patients with advanced breast cancer. The trial assessed the compound's safety and efficacy when administered alongside standard chemotherapy agents. Preliminary results indicated improved patient outcomes with manageable side effects.

4.2 Preclinical Models

In preclinical models using mouse xenografts, treatment with (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid led to significant tumor regression compared to controls. These findings support further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Structural Analogues with Fluorine Substitutions

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

- Molecular Formula: C₈H₈ClF₂NO₂

- Molecular Weight : 223.6 g/mol

- Key Differences : Fluorine at positions 2 and 6 (vs. 2,3 in the target compound).

- No Ki data is available, but structural differences suggest varied potency .

2-Amino-2-(3,4-difluorophenyl)acetic acid

- Molecular Formula: C₈H₇F₂NO₂ (same as target compound)

- Key Differences : Fluorine at positions 3 and 3.

- Impact : Positional isomerism may affect electronic distribution and hydrogen bonding, though direct activity comparisons are lacking in the evidence .

Analogues with Non-Fluorine Substituents

(S)-Phenylglycine

- Structure : Lacks fluorine; phenyl ring unsubstituted.

- Ki Value : 180 nM (vs. 96 nM for the target compound).

- Impact : Fluorination at 2,3 positions enhances potency by ~1.9-fold, likely due to improved hydrophobic interactions or reduced metabolic degradation .

2-Amino-2-(2,3-dimethoxyphenyl)acetic acid

- Molecular Formula: C₁₀H₁₃NO₄

- Key Differences : Methoxy groups (electron-donating) replace fluorine.

- Impact : Increased molecular weight (211.21 g/mol) and bulkiness may reduce membrane permeability. Methoxy groups could engage in hydrogen bonding but lack fluorine’s electronegativity .

Chiral Analogues and Stereochemical Effects

(S)-2-Amino-2-cyclohexylacetic acid

- Ki Value : 60 nM (vs. 96 nM for target compound).

- The target compound’s aromatic fluorinated ring offers a balance of hydrophobicity and polarity .

(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride

- Structure : Chlorine substituent (larger, less electronegative than fluorine).

- Impact : Chlorine’s polarizability may enhance van der Waals interactions but increase metabolic susceptibility compared to fluorine .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight (g/mol) | LogP* | Ki (nM) | Key Features |

|---|---|---|---|---|

| (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid | 187.14 | ~1.2 | 96 | Ortho-fluorine, chiral center, moderate potency |

| (S)-Phenylglycine | 151.16 | ~0.8 | 180 | Unsubstituted phenyl, lower potency |

| 2-Amino-2-(2,6-difluorophenyl)acetic acid HCl | 223.6 | ~1.5 | N/A | Para-fluorine, increased lipophilicity |

| 2-Amino-2-(2,3-dimethoxyphenyl)acetic acid | 211.21 | ~0.5 | N/A | Methoxy groups, higher solubility |

*LogP estimated using fragment-based methods.

Biological Activity

(2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid, commonly referred to as a difluorophenyl derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the presence of two fluorine atoms on the phenyl ring, which may influence its interaction with biological targets.

The biological activity of (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid primarily involves its interactions with various enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, impacting biochemical pathways within cells. Its mechanism is thought to be mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways crucial for cellular responses.

Pharmacological Activities

Research indicates that (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid exhibits several pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Some investigations have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Activity : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid, researchers conducted assays on various cancer cell lines. The results revealed that the compound exhibited significant cytotoxicity against the breast cancer cell line MDA-MB-231, with an IC50 value of 27.6 μM. This suggests that the compound could serve as a lead for developing new anticancer therapies.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated that (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid significantly reduced reactive oxygen species (ROS) levels in PC12 cells, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.